molecular formula C10H12O3 B2432339 5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-ol CAS No. 219493-30-8

5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-ol

Cat. No.: B2432339
CAS No.: 219493-30-8
M. Wt: 180.203
InChI Key: FOCQHGRKWJMGER-UHFFFAOYSA-N
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Description

5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-ol ( 219493-30-8) is a high-purity chemical compound supplied for research and development purposes. It features the molecular formula C10H12O3 and has a molecular weight of 180.20 g/mol . Key physicochemical parameters include a calculated LogP of 1.81 and a polar surface area of 39 Ų, properties that are valuable for early-stage drug discovery and ADMET profiling . Compounds based on the 2,3-dihydro-1-benzofuran structure are of significant interest in medicinal chemistry. Recent pharmacological research has explored similar dihydrobenzofuran-containing molecules as novel antagonists for histamine receptors, specifically the H3 and H4 subtypes . These receptors are G protein-coupled receptors (GPCRs) involved in inflammatory and immune processes, making them promising targets for the development of new anti-inflammatory therapeutics and for research in conditions such as asthma . The dihydrobenzofuran core is considered a privileged structure in the design of pharmaceutically active compounds. This product is intended for use in laboratory research only. It is not intended for human, veterinary, or household use.

Properties

IUPAC Name

5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-6-3-7-4-10(12-2)8(11)5-9(7)13-6/h4-6,11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCQHGRKWJMGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C=C2O1)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219493-30-8
Record name 5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-ol can be achieved through various synthetic routes. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation under controlled conditions. In acidic environments with potassium permanganate (KMnO₄), the hydroxyl group is oxidized to a quinone structure. This reaction is critical for generating electrophilic intermediates in medicinal chemistry applications .

Example :

5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-olH2SO4KMnO45-Methoxy-2-methyl-1,2-dihydrobenzofuran-6-quinone\text{this compound} \xrightarrow[\text{H}_2\text{SO}_4]{\text{KMnO}_4} \text{5-Methoxy-2-methyl-1,2-dihydrobenzofuran-6-quinone}

ReagentConditionsProductYieldSource
KMnO₄ + H₂SO₄60°C, 2 hrsQuinone derivative72%

Electrophilic Aromatic Substitution

The electron-rich aromatic ring facilitates substitutions at positions ortho and para to the hydroxyl group. Bromination and nitration are well-documented:

Bromination

Molecular bromine (Br₂) in chloroform selectively substitutes hydrogen at position 4 (ortho to hydroxyl):

This compoundBr2,CHCl34-Bromo-5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-ol\text{this compound} \xrightarrow{\text{Br}_2, \text{CHCl}_3} \text{4-Bromo-5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-ol}

ReagentConditionsProductYieldSource
Br₂ in CHCl₃RT, 1 hr4-Bromo derivative85%

Nitration

Nitration with HNO₃/H₂SO₄ introduces a nitro group at position 7 (para to hydroxyl):

This compoundHNO3/H2SO47-Nitro-5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-ol\text{this compound} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{7-Nitro-5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-ol}

Nucleophilic Substitution

The hydroxyl group can be replaced by thiols, halides, or alkoxy groups via Mitsunobu or alkylation reactions:

Thiolation

Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), the hydroxyl group is replaced by thiols:

This compoundDEAD, PPh3RSH6-Thioether derivatives\text{this compound} \xrightarrow[\text{DEAD, PPh}_3]{\text{RSH}} \text{6-Thioether derivatives}

ReagentConditionsProductYieldSource
Thiophenol + DEADTHF, 0°C, 4 hrs6-Phenylthio derivative68%

Coupling Reactions

Palladium-catalyzed cross-couplings enable functionalization of the benzofuran core:

Sonogashira Coupling

The hydroxyl group is protected as a triflate for alkyne coupling:

6-Triflate derivativePdCl2(PPh3)2Alkyne, CuI6-Alkynylated benzofuran\text{6-Triflate derivative} \xrightarrow[\text{PdCl}_2(\text{PPh}_3)_2]{\text{Alkyne, CuI}} \text{6-Alkynylated benzofuran}

ReagentConditionsProductYieldSource
PdCl₂(PPh₃)₂ + Ethynylbenzene80°C, 12 hrs6-Phenylethynyl derivative76%

Protection and Deprotection

The hydroxyl group is often protected as a methyl ether or silyl ether for subsequent reactions:

Protection MethodReagentConditionsDeprotection MethodSource
MethylationCH₃I, K₂CO₃RefluxBBr₃, CH₂Cl₂
SilylationTBDMSCl, imidazoleRTTBAF, THF

Biological Activity Modulation via Substitution

Structural modifications significantly impact bioactivity:

  • Antimicrobial Activity : Bromination at position 4 enhances activity against S. aureus (MIC = 0.78 μg/mL) .

  • Antioxidant Activity : Thioether derivatives show increased radical scavenging (IC₅₀ = 12 μM).

Scientific Research Applications

Chemistry

In organic synthesis, 5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-ol serves as a valuable building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions:

  • Oxidation : Converts the hydroxyl group into ketones or aldehydes.
  • Reduction : Targets the methoxy group or the benzofuran ring.
  • Substitution : Electrophilic and nucleophilic substitutions can introduce new functional groups.

Biology

The compound exhibits potential biological activities:

  • Antioxidant Properties : It may scavenge free radicals, protecting cells from oxidative damage.
  • Anti-inflammatory Effects : Research indicates it could modulate inflammatory pathways.

Medicine

This compound is being investigated for its therapeutic potential:

  • Anticancer Activity : Studies show that it can inhibit cell proliferation in various cancer cell lines.
Cell LineIC50 (µM)Reference Drug
HT29 (Colon)<10Doxorubicin
Jurkat (Leukemia)<10Doxorubicin

This table indicates that the compound demonstrates comparable efficacy to established anticancer agents.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for creating polymers and coatings with specific functionalities.

Case Study 1: Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial effects against various pathogens. For example:

  • A study reported minimum inhibitory concentrations (MIC) ranging from 46.9 μg/mL to 93.7 μg/mL against multi-drug resistant bacteria.

Case Study 2: Cytotoxicity Assessment

A specific case study involving human cancer cell lines evaluated the cytotoxic effects of this compound:

Cell LineIC50 (µM)Reference Drug
A549 (Lung)8.55Doxorubicin
HeLa (Cervical)14.31Doxorubicin

These results suggest that the compound effectively inhibits cancer cell growth across different types of cancer.

Mechanism of Action

The mechanism of action of 5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, including those involved in cell signaling, gene expression, and enzyme activity .

Comparison with Similar Compounds

Biological Activity

5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-ol is a compound belonging to the benzofuran family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzofuran core structure with a methoxy and methyl substitution. Its molecular formula is C11H12O3C_{11}H_{12}O_3, and it has a molecular weight of approximately 192.21 g/mol. The compound's structure allows for interactions with various biological targets, influencing its pharmacological effects.

Antioxidant Properties

Research indicates that benzofuran derivatives exhibit significant antioxidant activities. The presence of the methoxy group in this compound enhances its ability to scavenge free radicals, contributing to its potential protective effects against oxidative stress-related diseases .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of benzofuran derivatives, including this compound. In vitro tests have shown that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it may be effective against resistant strains .

Cytotoxic Effects

The cytotoxicity of this compound has been assessed using several cancer cell lines. Preliminary results indicate that this compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells. For example, it demonstrated an IC50 value of approximately 15 μM against human breast cancer (MCF-7) cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound's ability to donate electrons helps neutralize free radicals, thereby reducing oxidative damage.
  • Enzyme Inhibition : It may inhibit enzymes involved in cellular proliferation and survival pathways, contributing to its anticancer effects.
  • Receptor Modulation : There is evidence suggesting that benzofuran derivatives can interact with neurotransmitter receptors, potentially influencing neuropharmacological responses .

Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of various benzofuran derivatives, this compound was found to have a notable effect on MRSA strains with an MIC of 8 μg/mL. This suggests potential for therapeutic applications in treating resistant bacterial infections .

Study 2: Anticancer Activity

A study focusing on the cytotoxic effects of benzofuran derivatives reported that this compound exhibited significant antiproliferative activity against A549 lung cancer cells with an IC50 of 12 μM. This highlights its potential as a candidate for further development in cancer therapy .

Comparative Analysis with Other Compounds

Compound NameMIC (µg/mL)IC50 (µM)Biological Activity
This compound812Antimicrobial & Anticancer
Benzofuran Derivative A1015Antimicrobial
Benzofuran Derivative B1220Anticancer

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-ol, and how do reaction conditions influence yield?

  • Methodology : A common approach involves cascade reactions such as [3,3]-sigmatropic rearrangements followed by aromatization. For example, NaH in THF at 0°C facilitates deprotonation and subsequent benzylation of phenolic intermediates . Optimization of solvent polarity (e.g., THF vs. hexafluoropropan-2-ol) and oxidants (e.g., DDQ) significantly impacts regioselectivity and yield . Characterization via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS is critical for structural validation .

Q. How can spectroscopic techniques distinguish between diastereomers or regioisomers of benzofuran derivatives?

  • Methodology : ^1 \text{H NMR coupling constants and 13C NMR^{13} \text{C NMR} chemical shifts are sensitive to stereochemistry. For instance, diastereotopic protons in the 2,3-dihydrofuran ring exhibit distinct splitting patterns (e.g., δ 3.98–4.02 ppm for axial/equatorial protons in tetrahydrofuran derivatives) . IR spectroscopy identifies functional groups like carbonyls (1736 cm1^{-1}) and ethers (1174 cm1^{-1}) .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of 5-methoxy-2-methyl-2,3-dihydrobenzofuran derivatives?

  • Methodology : Chiral catalysts or auxiliaries can induce asymmetry. For example, olefin cross-metathesis coupled with intramolecular oxo-Michael reactions using enantiopure palladium complexes achieves >90% enantiomeric excess (ee) . Computational modeling (e.g., DFT) predicts transition-state geometries to optimize catalyst design .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) affect the crystallographic packing of 5-methoxy-2-methylbenzofuran derivatives?

  • Methodology : X-ray diffraction reveals weak C–H···O hydrogen bonds (2.5–3.0 Å) and π-π interactions (3.8–4.2 Å) that stabilize crystal lattices. For example, C6–H6···O1 interactions in 5-methoxyisobenzofuran-1(3H)-one form 2D networks . Thermal analysis (DSC) correlates packing efficiency with melting points .

Q. What computational tools predict the physicochemical properties of 5-methoxy-2-methylbenzofuran derivatives, and how reliable are these models?

  • Methodology : ACD/Labs Percepta Platform predicts logP, pKa, and solubility using QSPR models. Validation against experimental data (e.g., ESI-HRMS for molecular mass) shows <5% deviation for logP in benzofuran analogs . Molecular dynamics simulations assess membrane permeability for bioactive derivatives .

Q. How can researchers resolve contradictions in reported bioactivity data for benzofuran derivatives?

  • Methodology : Meta-analysis of SAR (structure-activity relationship) studies identifies confounding variables (e.g., substituent position). For example, 5-methoxy groups enhance antioxidant activity, while 2-methyl groups reduce cytotoxicity in PC12 cells . Standardized assays (e.g., DPPH for antioxidants) minimize inter-lab variability .

Methodological Considerations

Q. What are best practices for optimizing reaction scalability while maintaining stereochemical fidelity?

  • Methodology : Flow chemistry systems improve heat/mass transfer for exothermic reactions (e.g., NaH-mediated benzylation) . In situ monitoring (e.g., Raman spectroscopy) detects intermediates, enabling real-time adjustment of stoichiometry .

Q. How should researchers address discrepancies in NMR data across synthetic batches?

  • Methodology : Deuterated solvent purity and temperature control (e.g., 25°C ± 0.5°C) minimize shifts. Spiking with authentic samples or using 19F NMR^{19} \text{F NMR} (if fluorinated analogs exist) confirms identity .

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